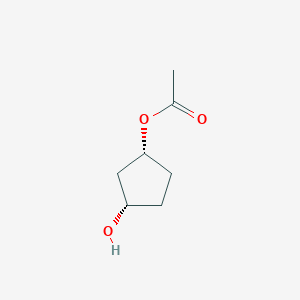

(-)-cis-3-Acetoxy-cyclopentanol

Description

Significance of Chiral Cyclopentanol (B49286) Scaffolds in Modern Stereoselective Synthesis

Chiral cyclopentanol scaffolds are crucial building blocks in modern stereoselective synthesis due to their prevalence in a wide array of biologically active molecules. These five-membered ring structures are integral to natural products such as prostaglandins (B1171923), jasmonates, and certain antibiotics. researchgate.net The defined stereochemistry of the hydroxyl groups and other substituents on the cyclopentane (B165970) ring is often critical for their biological function, making the development of methods to synthesize enantiomerically pure cyclopentanols a significant area of research in organic chemistry. nih.gov

The strategic importance of these scaffolds lies in their utility as versatile intermediates for the synthesis of more complex molecules. The functional groups on the cyclopentanol ring can be manipulated with a high degree of stereocontrol, allowing for the construction of multiple contiguous stereocenters. This is particularly important in drug discovery and development, where the specific three-dimensional arrangement of atoms in a molecule can dramatically affect its pharmacological activity and selectivity. thieme-connect.com The synthesis of highly functionalized cyclopentanols with controlled stereochemistry is a key challenge that, when overcome, provides access to novel chemical entities with potential therapeutic applications. ucd.ienih.gov

Overview of (-)-cis-3-Acetoxy-cyclopentanol as a Promising Chiral Intermediate

Among the various chiral cyclopentanol derivatives, this compound has emerged as a particularly valuable and promising chiral intermediate. This compound contains both a hydroxyl and an acetoxy group in a cis relationship on a cyclopentane ring, providing two distinct functional handles that can be selectively modified in subsequent synthetic steps. The enantiomerically pure form of this molecule serves as a key building block for the synthesis of a variety of complex natural products and pharmaceutical agents.

A common and efficient method for the preparation of a precursor to this compound is the enzymatic hydrolysis of cis-3,5-diacetoxy-1-cyclopentene. researchgate.netsigmaaldrich.com This biotransformation allows for the desymmetrization of the achiral starting material to yield a chiral monoacetate with high enantiomeric excess. Specifically, the enantioselective hydrolysis yields the (-)-(3S,5R)-monoacetate, which can then be reduced to afford this compound. researchgate.net The use of enzymes, such as lipases or esterases, provides a green and efficient alternative to traditional chemical methods for obtaining this important chiral building block. researchgate.net

The utility of this compound is demonstrated in its application in the synthesis of various cyclopentanoid natural products. The defined stereochemistry and the differentiated functional groups make it an ideal starting material for introducing further complexity and building up the carbon skeleton of the target molecule.

Historical Context and Evolution of Synthetic Strategies for Cyclopentanol Derivatives

The synthesis of cyclopentane rings has historically been a more challenging endeavor compared to the construction of six-membered rings like cyclohexanes. baranlab.org Early methods for cyclopentane synthesis often lacked generality and stereocontrol. baranlab.org However, the increasing recognition of the cyclopentane motif in biologically important molecules spurred the development of more sophisticated and efficient synthetic strategies.

Early approaches often relied on intramolecular cyclization reactions, such as the Dieckmann condensation, to form the five-membered ring. While effective for certain substrates, these methods often required harsh reaction conditions and offered limited control over stereochemistry. The development of transition metal-catalyzed reactions, such as ring-closing metathesis and palladium-catalyzed allylic alkylations, revolutionized the field. organic-chemistry.org These methods allow for the construction of cyclopentane and cyclopentanol derivatives under milder conditions and with greater functional group tolerance. thieme-connect.comorganic-chemistry.org

A significant advancement in the synthesis of chiral cyclopentanols has been the advent of asymmetric catalysis and biocatalysis. Asymmetric methods, including Sharpless epoxidation and multicatalytic cascade reactions, enable the direct formation of enantiomerically enriched cyclopentanols from prochiral starting materials. thieme-connect.comnih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical transformations, have become particularly powerful for accessing optically active cyclopropanes and other building blocks that can be converted to cyclopentanols. nih.gov The enzymatic resolution of racemic mixtures and the desymmetrization of meso compounds, as seen in the synthesis of the precursor to this compound, are prime examples of how biocatalysis has provided access to valuable chiral intermediates that were previously difficult to obtain. researchgate.netresearchgate.net These modern synthetic methods have transformed the synthesis of chiral cyclopentanol derivatives from a significant challenge into a more accessible and versatile area of organic synthesis.

Interactive Data Tables

Enzymatic Hydrolysis of cis-3,5-Diacetoxy-1-cyclopentene

| Enzyme Source | Product | Enantiomeric Excess (ee) | Reference |

| Pig Liver Esterase (PLE) | (-)-(3S,5R)-monoacetate | High | researchgate.net |

| Metagenome-derived Esterases | (-)-monoacetate | Excellent | researchgate.net |

| Metagenome-derived Esterases | (+)-monoacetate | Excellent | researchgate.net |

General Methods for Cyclopentanol Synthesis

| Reaction Type | Key Features | Reference |

| Ring-Closing Metathesis (RCM) | Catalyzed by ruthenium carbene complexes. | organic-chemistry.org |

| Intramolecular Aldol (B89426) Condensation | Domino oxidation-intramolecular aldol condensation of epoxy alcohols. | thieme-connect.com |

| Reductive [3+2] Cycloaddition | Cobalt-catalyzed reaction of allenes and enones. | organic-chemistry.org |

| Asymmetric Multicatalytic Cascade | Secondary amine and N-heterocyclic carbene catalyzed reaction of 1,3-dicarbonyls and α,β-unsaturated aldehydes. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

[(1R,3S)-3-hydroxycyclopentyl] acetate |

InChI |

InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m0/s1 |

InChI Key |

BWFGXNSNXSWGQA-NKWVEPMBSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@H](C1)O |

Canonical SMILES |

CC(=O)OC1CCC(C1)O |

Origin of Product |

United States |

Advanced Chemical Transformations and Reactivity of Cis 3 Acetoxy Cyclopentanol

Stereospecific Conversions and Derivatizations of the Acetoxy and Hydroxyl Groups

The hydroxyl and acetoxy groups of (-)-cis-3-acetoxy-cyclopentanol are amenable to a wide range of stereospecific modifications, allowing for the synthesis of diverse derivatives. The inherent chirality of the molecule makes it a useful building block, provided that derivatization occurs without epimerization.

The hydroxyl group can be readily derivatized through reactions common to secondary alcohols. guidechem.com These include esterification with various carboxylic acids, conversion to ethers (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) for protection or to modify properties, and transformation into a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution. nih.govresearchgate.net The choice of reagent and reaction conditions is crucial to maintain the stereochemical integrity of the adjacent acetoxy-bearing carbon. researchgate.net For instance, dansylation can be used to introduce a fluorescent tag to hydroxyl groups. unomaha.edu

The acetoxy group, an ester, can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding cis-cyclopentane-1,3-diol. This diol is a key intermediate for further, often symmetrical, derivatization of both hydroxyl groups. Alternatively, the acetoxy group can undergo transesterification.

Below is a table summarizing common derivatization reactions for the hydroxyl group:

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

| Esterification | Acyl Chloride, Carboxylic Anhydride | Ester | Protection, Functionalization |

| Silylation | Silyl Chloride (e.g., TBDMSCl) | Silyl Ether | Protection |

| Etherification | Alkyl Halide (e.g., BnBr), NaH | Ether | Protection |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester | Activation for Substitution |

| Acylation | Fluoroalkyl Chloroformates | Carbonate | Derivatization for GC-MS |

Ring-Opening and Rearrangement Reactions Involving Cyclopentanol (B49286) Derivatives

The strained five-membered ring and the presence of adjacent oxygen-containing functional groups make cyclopentanol derivatives susceptible to various ring-opening and rearrangement reactions, often under acidic conditions. libretexts.org

In the presence of a Lewis or Brønsted acid, the cis-orientation of the hydroxyl and acetoxy groups in this compound can facilitate the formation of a cyclic acetoxonium ion intermediate. This process involves neighboring group participation, where the carbonyl oxygen of the acetoxy group attacks the activated (protonated or Lewis acid-coordinated) hydroxyl group's carbon, with the departure of water.

This five-membered dioxolane-type intermediate is electrophilic and can be attacked by external nucleophiles. The attack typically occurs at one of the two carbons of the former oxirane-like structure, leading to a trans-1,2-disubstituted product. This pathway provides a stereocontrolled method for introducing a new functional group with inversion of configuration at the carbon that was formerly part of the hydroxyl group.

Cyclopentanol systems are prone to acid-catalyzed rearrangements, driven by the formation of carbocation intermediates and the relief of ring strain. baranlab.orgmsu.edu When subjected to strong acidic conditions, cyclopentanol derivatives can undergo Wagner-Meerwein rearrangements, where an alkyl group or hydride shifts to an adjacent carbocationic center, leading to a more stable carbocation.

A notable transformation is the pinacol (B44631) rearrangement. msu.edu If the acetoxy group of this compound is first hydrolyzed to the diol, treatment with acid can lead to protonation of one hydroxyl group and its elimination as water. This generates a secondary carbocation, which can then trigger the migration of an adjacent alkyl group (a ring contraction to a cyclobutyl system) or, more commonly, a hydride shift to form a more stable carbocation, ultimately leading to a rearranged ketone after deprotonation. The specific outcome depends heavily on the substrate's substitution pattern and the reaction conditions. capes.gov.br For instance, the hydrogenation-rearrangement of furfural (B47365) over bimetallic catalysts can yield cyclopentanol. frontiersin.orgnih.gov

Cross-Coupling and Annulation Reactions Employing Cyclopentanol Derivatives

Chiral cyclopentanol derivatives are valuable substrates for constructing more complex molecular architectures through cross-coupling and annulation reactions. nih.govorganic-chemistry.org

Cross-coupling reactions, such as the Suzuki, Negishi, or Buchwald-Hartwig reactions, require the conversion of the hydroxyl group into a suitable coupling partner, such as a halide or a triflate. wikipedia.orgyoutube.com This transformation activates the carbon atom for oxidative addition to a metal catalyst (commonly palladium). The stereocenter bearing the acetoxy group can direct the outcome of subsequent steps or simply remain as a chiral spectator. The palladium-catalyzed cross-coupling of ketone homoenolates derived from cyclopropanols with aryl bromides is a known method. rsc.org

Annulation reactions involve the formation of a new ring onto the existing cyclopentane (B165970) framework. scripps.edu This can be achieved through various strategies. For example, a cyclopentanol derivative could be transformed into a diene and subsequently undergo a Diels-Alder reaction. Alternatively, functional groups on the cyclopentane ring can participate in intramolecular cyclizations to form fused or spirocyclic systems. nih.gov Isocyanide-induced annulation has been used to create cyclopentano-fullerene derivatives. acs.org

Oxidation and Reduction Processes of Chiral Cyclopentanols

The oxidation state of the functional groups in chiral cyclopentanols can be readily adjusted, providing access to related ketones and diols.

The secondary alcohol in this compound can be selectively oxidized to the corresponding ketone, (R)-3-acetoxycyclopentanone, using a variety of reagents. wikipedia.org The choice of oxidant is key to avoiding over-oxidation or side reactions. Chromic acid is a classic reagent for oxidizing cyclopentanol to cyclopentanone (B42830). doubtnut.com Milder, more selective conditions are often preferred, such as those employing Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP). These methods operate under neutral or slightly basic conditions, preserving the acetoxy group. Baeyer-Villiger monooxygenases are enzymes that can catalyze the oxidation of ketones to esters. researchgate.net

Reduction reactions are also synthetically important. While the reduction of the acetate (B1210297) group requires harsh conditions (e.g., LiAlH₄) and would also reduce any ketone present, the primary application is the stereoselective reduction of a cyclopentanone derivative back to a cyclopentanol. For example, the reduction of a 3-substituted cyclopentanone can lead to either the cis or trans alcohol, depending on the reducing agent and the steric environment of the ketone.

The table below outlines common reagents for these transformations.

| Transformation | Reagent(s) | Product | Notes |

| Oxidation | CrO₃, H₂SO₄ | Ketone | Strong, acidic conditions |

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone | Mild, neutral conditions |

| Oxidation | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Ketone | Mild, low-temperature conditions |

| Reduction | NaBH₄ | Alcohol | Reduces ketones, aldehydes |

| Reduction | LiAlH₄ (LAH) | Alcohol | Reduces ketones, esters, acids |

α-C–H Aminoalkylation of Cyclopentanols

The direct functionalization of C–H bonds represents a powerful and efficient strategy in modern organic synthesis. The α-C–H aminoalkylation of cyclopentanols involves the selective formation of a carbon-nitrogen bond at the carbon atom adjacent to the hydroxyl group. This transformation typically proceeds via a radical mechanism or through transition-metal catalysis.

In a common approach, a catalyst, often a transition metal complex, can coordinate to the hydroxyl group, directing reactivity to the α-position. The C–H bond is cleaved, often through a hydrogen atom transfer (HAT) process, to generate a carbon-centered radical. This radical is then trapped by a nitrogen-containing species, such as an imine or an azodicarboxylate, to form the new C–N bond. This method allows for the direct installation of an aminoalkyl group onto the cyclopentanol scaffold, bypassing the need for pre-functionalization steps like oxidation to a ketone followed by reductive amination. The stereochemical outcome of such reactions is an area of active research, with the potential for diastereoselective transformations guided by the existing stereocenters of the chiral cyclopentanol.

Mechanistic Investigations in Reactions Involving Cis 3 Acetoxy Cyclopentanol and Analogs

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. For reactions involving cyclopentanol (B49286) derivatives, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool. nih.govacs.org These theoretical studies allow for the mapping of potential energy surfaces, identifying the lowest energy pathways from reactants to products.

In the context of (-)-cis-3-Acetoxy-cyclopentanol, a key reaction of interest is its behavior under conditions that could lead to substitution or elimination. For instance, in a substitution reaction, the pathway might proceed through a classic S(_N)2 mechanism, involving a single transition state, or an S(_N)1 mechanism, which would involve a carbocation intermediate. The cis-relationship between the hydroxyl and acetoxy groups can significantly influence which pathway is favored.

Transition states in pericyclic reactions, such as cycloadditions and electrocyclic reactions involving cyclopentane (B165970) rings, are often described by Hückel or Möbius aromaticity rules, which dictate the stereochemical outcome based on the number of participating electrons. youtube.comlibretexts.org For example, the Diels-Alder reaction, a [4+2] cycloaddition, proceeds through a highly organized, cyclic transition state that dictates the stereochemistry of the resulting six-membered ring. libretexts.org While not directly applicable to all reactions of this compound itself, the principles of analyzing cyclic transition states are relevant when this moiety is part of a larger reacting system.

Table 1: Theoretical Approaches to Elucidating Reaction Mechanisms

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles. | Predicting favored reaction pathways (e.g., S(_N)1 vs. S(_N)2), rationalizing observed stereoselectivity. acs.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time, including conformational changes. | Understanding the conformational preferences of the cyclopentane ring and how they influence reactivity. researchgate.net |

Role of Cyclic Intermediates (e.g., Acetoxonium Ions) in Stereochemical Outcomes

In reactions of this compound, the acetoxy group can play a crucial role as a neighboring group, participating in the reaction to form a cyclic intermediate. This participation can have a profound effect on the stereochemical outcome. When the hydroxyl group (or a derivative of it) is the leaving group, the adjacent acetoxy group can attack the electrophilic carbon center to form a five-membered cyclic acetoxonium ion.

The formation of this acetoxonium ion is significant because it shields one face of the molecule. Subsequent attack by a nucleophile must then occur from the opposite face, leading to a net retention of configuration at the reaction center. This is a classic example of neighboring group participation dictating the stereochemistry of a reaction.

The stereochemistry of the starting material is critical. In this compound, the cis-orientation of the acetoxy and hydroxyl groups is ideal for the formation of the acetoxonium ion. In contrast, the trans-isomer would not be able to form this cyclic intermediate as readily, leading to different reaction products or stereochemical outcomes. The formation of such cyclic intermediates is a well-established principle in organic chemistry, for example, in the reaction of alkenes with halogens, which proceeds through a cyclic halonium ion intermediate to yield anti-addition products. libretexts.org

Analysis of Stereochemical Control and Selectivity (Diastereoselectivity, Enantioselectivity)

Achieving high levels of stereochemical control is a primary goal in modern organic synthesis. rijournals.comresearchgate.net In reactions involving this compound, both diastereoselectivity and enantioselectivity are important considerations, especially when new stereocenters are formed.

Diastereoselectivity in reactions of cyclopentane derivatives is often influenced by the conformational preferences of the five-membered ring. Cyclopentane can adopt several non-planar conformations, such as the envelope and half-chair forms, to relieve ring strain. youtube.com The substituents on the ring will preferentially occupy certain positions in these conformations, and this can direct the approach of incoming reagents to one face of the ring over the other.

Enantioselectivity is typically achieved through the use of chiral catalysts or reagents. nih.govfrontiersin.org In asymmetric transformations, a chiral catalyst can interact with the substrate to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. For example, the asymmetric synthesis of cyclopentane derivatives can be achieved with high enantioselectivity using chiral organocatalysts. nih.gov

Table 2: Factors Influencing Stereoselectivity in Cyclopentane Systems

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Ring Conformation | Directs incoming reagents to the less sterically hindered face. | The envelope conformation of a substituted cyclopentane can favor axial or equatorial attack. youtube.com |

| Neighboring Group Participation | Formation of cyclic intermediates shields one face of the molecule. | An acetoxonium ion intermediate leads to stereoretention. |

Catalyst-Substrate Interactions in Asymmetric Transformations

The interactions between a catalyst and a substrate are at the heart of asymmetric catalysis. nih.gov These interactions are responsible for the transfer of chirality from the catalyst to the product. In the context of reactions involving this compound or its analogs, a chiral catalyst would need to effectively differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers in a kinetic resolution.

These interactions can be of various types:

Hydrogen Bonding: The hydroxyl group of the cyclopentanol can act as a hydrogen bond donor or acceptor, interacting with a chiral catalyst that has complementary functionality.

π-π Stacking: If the substrate or catalyst contains aromatic rings, π-π stacking interactions can help to orient the substrate within the catalyst's chiral pocket. nih.gov

Steric Repulsion: The bulky groups on a chiral catalyst can block one pathway of approach for the substrate, forcing the reaction to proceed through a different, more favorable pathway.

Metal Coordination: In transition metal catalysis, the substrate can coordinate to the metal center in a specific geometry dictated by the chiral ligands around the metal.

For instance, in an asymmetric acylation of a meso-diol analog of this compound, a chiral catalyst could selectively acylate one of the two enantiotopic hydroxyl groups by forming a more stable diastereomeric complex with that group.

Deuterium (B1214612) Labeling Studies for Mechanistic Probing

Deuterium labeling is a powerful technique for probing reaction mechanisms. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can track the movement of atoms throughout a reaction and determine whether certain bonds are broken in the rate-determining step. nih.govyoutube.com

One of the most common applications of deuterium labeling is the determination of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium. A significant KIE (typically kH/kD > 2) is strong evidence for the breaking of that C-H bond in the rate-determining step. chem-station.com

In reactions of this compound, deuterium labeling could be used to:

Distinguish between different elimination pathways (e.g., E1 vs. E2).

Probe for the occurrence of hydride shifts in carbocation intermediates.

Verify the proposed mechanism of neighboring group participation by observing the stereochemical fate of a deuterium label. unh.edu

For example, if a reaction is thought to proceed via an oxypalladation mechanism, the use of stereospecifically deuterated substrates can help to distinguish between syn- and anti-oxypalladation pathways by analyzing the position of the deuterium atom in the product. nih.gov

Table 3: Applications of Deuterium Labeling in Mechanistic Studies

| Labeling Strategy | Mechanistic Question Addressed | Expected Outcome |

|---|---|---|

| Deuterate the carbon bearing the hydroxyl group | Is the C-H bond broken in the rate-determining step of an oxidation reaction? | A significant primary kinetic isotope effect (kH/kD > 2). |

| Deuterate the methyl group of the acetate (B1210297) | Does the acetate group participate in an unexpected way? | Tracing the label to see if it remains on the acyl group or is transferred. |

Theoretical and Computational Studies of Cyclopentanol Stereochemistry and Reactivity

Conformational Analysis of Cyclopentanol (B49286) and Acetoxy Derivatives

Ab Initio and Molecular Mechanics (MM) Calculations for Optimized Geometries

Computational methods, such as ab initio and molecular mechanics (MM), are instrumental in determining the preferred geometries of cyclopentanol derivatives. For cyclopentane (B165970) itself, the two primary non-planar conformations are the envelope (Cs symmetry) and the twist (C2 symmetry), which are close in energy and readily interconvert through a process known as pseudorotation. acs.org

In the case of monosubstituted cyclopentanes, the substituent can occupy either an axial or an equatorial-like position in the envelope and twist conformations. For cis-1,3-disubstituted cyclopentanes, such as cis-3-acetoxy-cyclopentanol, the substituents can be in diaxial-like or diequatorial-like orientations. Computational studies on related cis-1,3-disubstituted cyclohexanes have shown that the diequatorial conformer is generally more stable. spcmc.ac.inyoutube.comlibretexts.org A similar preference is expected in the cyclopentane system to minimize steric interactions.

Ab initio calculations, which are based on quantum mechanics, provide a more accurate description of the electronic structure and energies of the conformers. Molecular mechanics, a more classical approach, uses parameterized force fields to calculate the steric energy of different conformations. A combination of these methods provides a comprehensive understanding of the conformational preferences.

| Computational Method | Focus of Analysis | Key Findings for Substituted Cyclopentanes |

| Ab Initio Calculations | Electronic structure, conformational energies | Provides accurate energy differences between conformers. |

| Molecular Mechanics (MM) | Steric energy, geometry optimization | Identifies low-energy conformations based on steric hindrance. |

Spectroscopic Techniques Coupled with Computational Models (e.g., Lanthanide Induced Shift (LIS) Analysis)

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with computational models, provide powerful insights into the solution-state conformations of flexible molecules. Lanthanide-induced shift (LIS) analysis is a notable example. By introducing a paramagnetic lanthanide salt, such as a europium or praseodymium complex, the NMR signals of the substrate are shifted to a degree that is dependent on the distance and angle between the lanthanide ion and the observed nucleus. organicchemistrydata.orgslideshare.netnih.govlibretexts.org

The ester and hydroxyl groups in (-)-cis-3-Acetoxy-cyclopentanol can act as binding sites for the lanthanide shift reagent. By comparing the experimentally observed shifts with those predicted computationally for different conformations, the predominant solution-state geometry can be determined. nih.gov This technique is particularly useful for distinguishing between different envelope and twist conformers and for determining the preferred orientation of the substituents.

Analysis of Anomeric Effects and Conformational Flux in Five-Membered Rings

The anomeric effect is a stereoelectronic phenomenon, most famously observed in pyranose rings, where a substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) prefers an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the C-X bond.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Theoretical chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions and for calculating the associated energy barriers. For this compound, computational modeling can provide insights into reactions such as ester hydrolysis and esterification.

Studies on the hydrolysis of esters, for instance, have utilized computational methods to map out the reaction coordinates and identify transition states. nih.gov The hydrolysis of the acetoxy group in this compound can proceed through different mechanisms, and computational models can predict the most favorable pathway by calculating the activation energies. These calculations often involve modeling the solvent environment, either explicitly with a few solvent molecules or implicitly using a continuum model, to accurately reflect the reaction conditions.

Similarly, the esterification of the hydroxyl group can be modeled. The reaction between a carboxylic acid and an alcohol to form an ester, known as Fischer esterification, is a reversible process. Computational studies can determine the energies of the reactants, products, and tetrahedral intermediate, as well as the transition states connecting them, providing a detailed energy profile of the reaction.

| Reaction Type | Computational Approach | Key Information Obtained |

| Ester Hydrolysis | DFT with solvent models | Reaction pathway, transition state structures, activation energy barriers. nih.gov |

| Esterification | Ab initio or DFT calculations | Energy profile, stability of intermediates, reaction mechanism. |

Studies on Chirality and Stereoelectronic Effects in Cyclopentanol Systems

The "(-)" designation in this compound indicates that it is a chiral molecule that rotates plane-polarized light in the levorotatory direction. The stereochemistry of the two substituents on the cyclopentane ring is crucial to its properties and reactivity.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule, are paramount in understanding the behavior of cyclopentanol systems. baranlab.orgwikipedia.org In cis-3-acetoxy-cyclopentanol, the relative orientation of the hydroxyl and acetoxy groups, dictated by the ring's conformation, will influence their reactivity. For example, the rate of a reaction at the hydroxyl group can be affected by the through-space electronic influence of the nearby acetoxy group.

Computational studies can be employed to investigate chiral discrimination, for instance, in the interaction of this compound with other chiral molecules or with a chiral environment such as an enzyme active site. nih.govnih.govrsc.org These studies can help to rationalize the stereoselectivity observed in many biological and chemical processes. By modeling the diastereomeric complexes that can form, the energetic differences that lead to chiral recognition can be quantified.

Application of Cis 3 Acetoxy Cyclopentanol As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

The inherent chirality and functionalization of (-)-cis-3-Acetoxy-cyclopentanol make it a strategic precursor in the total synthesis of several important natural products. Its cyclopentane (B165970) scaffold is a common motif in a variety of biologically active compounds.

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that mediate a wide range of effects in the body, including inflammation, blood flow, and the formation of blood clots. The synthesis of prostaglandins and their analogs is a significant area of medicinal chemistry. A landmark achievement in this field is the Corey synthesis, which utilizes a key intermediate known as the Corey lactone. nih.gov This bicyclic lactone already contains the necessary stereochemistry required for the final prostaglandin (B15479496) structure. google.com The synthesis of the Corey lactone itself often starts from simpler cyclopentane derivatives. nih.govrsc.org The cyclopentane ring of this compound provides the fundamental five-membered ring structure upon which the more complex Corey lactone can be built, establishing the critical stereocenters early in the synthetic sequence. The efficient synthesis of the Corey lactone is crucial as it serves as a versatile intermediate for a variety of prostaglandin hormones. nih.govrsc.org

The Corey lactone is a highly versatile intermediate for synthesizing various prostaglandins. google.comdiva-portal.org This key intermediate, a type of sesquiterpene lactone, possesses a bicyclic structure with well-defined stereochemistry that is crucial for the biological activity of the resulting prostaglandin analogs. google.comresearchgate.net The synthesis of the Corey lactone is a pivotal step, and various strategies have been developed to improve its preparation. rsc.orgresearchgate.net Starting from precursors like this compound allows for the establishment of the required all-cis stereochemistry on the cyclopentane ring, which is a characteristic feature of many biologically active prostaglandins. The transformation of the simple cyclopentane derivative into the more complex Corey lactone involves a series of reactions that build the fused lactone ring and install the necessary functional groups for further elaboration into the target prostaglandin. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Synthesis

The chiral cyclopentane core of this compound is a valuable scaffold for the development of new pharmaceutical and agrochemical agents. Many biologically active molecules contain five-membered rings, and starting with a pre-functionalized, enantiomerically pure building block can significantly streamline the synthetic process. For instance, chiral intermediates are crucial in the synthesis of many modern drugs. nih.gov An example is the use of a "Cis Tosylate" intermediate, which features a substituted dioxolane ring, in the manufacturing of antifungal drugs like itraconazole. darshanpharmachem.com Such structures can be derived from chiral diols, which can be obtained from precursors like this compound. The production of single-enantiomer drug intermediates is of growing importance in the pharmaceutical industry to ensure efficacy and safety. nih.gov

Synthesis of Chiral 1,2-Amino Alcohols and Related Nitrogenous Motifs

Chiral 1,2-amino alcohols are a fundamentally important structural motif found in numerous natural products and pharmaceutical agents. researchgate.net They are also widely used as chiral ligands and auxiliaries in asymmetric synthesis. researchgate.net The conversion of this compound into chiral 1,2-amino alcohols involves the strategic introduction of a nitrogen-containing group adjacent to the existing hydroxyl group. This can be achieved through a sequence of reactions, such as oxidation of the alcohol to a ketone, followed by the introduction of an amino group and subsequent reduction. The stereochemistry of the starting material directs the stereochemical outcome of these transformations, leading to the formation of specific enantiomers of the desired 1,2-amino alcohol. A related compound, (1R,3S)-3-Amino-cyclopentanol, is a synthetic intermediate used in pharmaceutical synthesis and is a direct derivative of this compound after deacetylation and amination. The development of efficient methods for the synthesis of chiral 1,2-amino alcohols is an active area of research. nih.govorganic-chemistry.org

Development of Carba-nucleosides

Carba-nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic ring, such as cyclopentane or cyclopentene (B43876). researchgate.net This structural modification imparts greater metabolic stability towards enzymatic cleavage by phosphorylases and hydrolases compared to their natural counterparts. researchgate.net Consequently, many carba-nucleosides exhibit potent antiviral and antitumor activities. researchgate.net The chiral cyclopentane skeleton of this compound provides an ideal template for the synthesis of these modified nucleosides. The hydroxyl groups on the cyclopentane ring mimic the hydroxyl groups of the natural ribose or deoxyribose sugar, while the carbocyclic nature of the ring provides enhanced stability. Key intermediates for the synthesis of carbocyclic nucleosides, such as cis-4-amino-2-cyclopentene-1-methanol, are structurally similar to derivatives of this compound, highlighting the utility of this scaffold in the field. researchgate.net

The Role of this compound in Chiral Material Synthesis Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, the application of the chiral building block this compound in the construction of chiral materials and supramolecular architectures, such as chiral nanotubes, is not documented in publicly available research. While the synthesis of such complex structures is an active area of investigation, it appears that this compound has not been reported as a key component in these applications.

The field of chiral materials is rich with examples of various chiral precursors being utilized to impart specific three-dimensional arrangements, leading to materials with unique optical, electronic, and mechanical properties. Researchers have successfully employed a range of chiral molecules, including terpenes, amino acids, and binaphthyl derivatives, to create sophisticated supramolecular structures like helical polymers, chiral metal-organic frameworks, and, indeed, chiral nanotubes. These endeavors are significant for their potential applications in areas such as asymmetric catalysis, enantioselective separations, and chiroptical devices.

However, a comprehensive search of scholarly articles and chemical databases did not yield any specific instances of this compound being used for these purposes. The scientific literature details numerous strategies for the synthesis of chiral materials, often relying on molecules with more rigid structures or specific functionalities that facilitate self-assembly into well-defined supramolecular architectures.

For instance, the construction of chiral nanotubes has been achieved through methods like the self-assembly of chiral amphiphiles, the templating of achiral molecules on a chiral surface, or the polymerization of chiral monomers. These approaches have led to significant advancements in controlling the helicity and diameter of the resulting nanotubes, which are crucial for their properties and potential applications.

While this compound possesses clear chiral centers and functional groups that could theoretically be exploited for the synthesis of larger chiral structures, its specific role in the formation of chiral materials and supramolecular assemblies has not been described in the reviewed literature. Further research would be necessary to explore the potential of this and other chiral synthons in the development of novel functional materials.

Emerging Research Directions and Methodological Advancements for Chiral Cyclopentanol Chemistry

Integration of Green Chemistry Principles in Stereoselective Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the stereoselective synthesis of chiral molecules like (-)-cis-3-Acetoxy-cyclopentanol. researchgate.netresearchgate.net This shift is motivated by the need for more sustainable and environmentally benign chemical processes in both academic research and industrial production. researchgate.net

A primary focus of green chemistry in this context is the use of biocatalysis. nih.gov Enzymes and whole-cell systems offer highly selective and efficient routes to chiral intermediates under mild, aqueous conditions, thereby minimizing waste and avoiding harsh reagents. nih.govmdpi.com For instance, the enantioselective hydrolysis of meso-diacetoxycyclopentanes using enzymes like Pseudomonas fluorescens lipase (B570770) has proven effective for producing chiral cyclopentane (B165970) derivatives. doi.org Lipase-catalyzed reactions, such as the enantiomerically selective acylation of diols, are powerful methods for resolving racemic mixtures to obtain enantiopure building blocks. doi.org Biocatalytic reductions of prochiral ketones using yeast or isolated ketoreductases (KREDs) also provide access to chiral alcohols with high enantiomeric excess. unimi.it These enzymatic processes are advantageous as they occur at ambient temperature and pressure, which helps to prevent side reactions like isomerization and racemization. mdpi.com

Automated Synthesis and High-Throughput Screening of Chiral Transformations

The discovery and optimization of novel chiral transformations are being accelerated by the adoption of automated synthesis and high-throughput screening (HTS) techniques. These technologies allow researchers to rapidly evaluate a large number of catalysts, substrates, and reaction conditions, significantly speeding up the development of efficient and highly enantioselective synthetic methods.

In the context of chiral cyclopentanol (B49286) chemistry, HTS is particularly valuable for identifying optimal catalysts from large libraries. For example, in the development of metal-catalyzed reactions, hundreds of different chiral ligands can be screened in parallel to find the one that provides the highest yield and enantioselectivity for a specific transformation, such as an asymmetric cycloaddition or allylic alkylation. researchgate.netnih.gov Similarly, for biocatalytic processes, HTS can be used to screen vast libraries of natural or engineered enzymes to discover biocatalysts with the desired activity and stereoselectivity for producing specific chiral alcohols.

Automated synthesis platforms enable the precise and reproducible execution of these numerous experiments. By automating liquid handling, temperature control, and reaction work-up, these systems minimize human error and allow for the systematic exploration of a wide parameter space. The data generated from HTS campaigns can then be used to build a deeper understanding of reaction mechanisms and catalyst behavior, guiding the rational design of next-generation catalytic systems. iupac.org The combination of these technologies is crucial for accelerating the discovery of new synthetic routes to valuable chiral building blocks and for the rapid optimization of these processes for large-scale applications.

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The quest for higher enantioselectivity and greater efficiency in the synthesis of chiral cyclopentanols has spurred the development of a diverse array of novel catalytic systems. These systems can be broadly categorized into biocatalysis, organocatalysis, and metal-based catalysis.

Biocatalysis continues to be a fertile ground for innovation. The use of isolated enzymes, such as lipases for kinetic resolution and ketoreductases for asymmetric reduction, is well-established. doi.orgunimi.it For example, wheat germ lipase has been used for the enantioselective hydrolysis of (4R)-(+)-acetoxy-2-cyclopenten-1-one to yield the corresponding hydroxy ketone. orgsyn.org Recent advances focus on enzyme engineering and directed evolution to create biocatalysts with tailored substrate specificities, enhanced stability, and improved stereoselectivity for non-natural substrates. rochester.edu Whole-cell biotransformations are also widely employed, offering a cost-effective alternative by eliminating the need for enzyme purification. nih.govrsc.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral secondary amines, for instance, can catalyze domino reactions to form trisubstituted cyclopentanes with high diastereoselectivity. researchgate.net The development of novel chiral catalysts, such as cinchona alkaloid-derived squaramides, has enabled the enantioselective synthesis of various chiral derivatives under mild conditions. researchgate.net These catalysts are often metal-free, which is advantageous in pharmaceutical synthesis where metal contamination is a concern.

Metal-based catalysis offers a broad spectrum of transformations for constructing chiral cyclopentane rings. Palladium-catalyzed asymmetric allylic alkylation is a key method for creating chiral tertiary alcohol stereocenters, which are otherwise difficult to access. caltech.edu Palladium complexes are also used in highly regio-, diastereo-, and enantioselective [3+2] cycloaddition reactions to build functionalized cyclopentyl structures. researchgate.net Other transition metals, like rhodium and copper, are employed in catalytic asymmetric cyclopropanation and other cycloaddition reactions, providing access to complex chiral heterocycles with excellent enantiomeric excess. nih.govsioc.ac.cn The design of novel chiral ligands, such as chiral diamidophosphites and spiro phosphoramidites, is central to achieving high levels of stereocontrol in these transformations. researchgate.net

Table 1: Comparison of Catalytic Systems for Chiral Cyclopentanol Synthesis

| Catalytic System | Catalyst Examples | Typical Reactions | Advantages | Key Research Findings |

| Biocatalysis | Lipases, Ketoreductases, Whole Cells (P. fluorescens, R. oryzae) | Enantioselective hydrolysis, Acylation, Asymmetric reduction | High selectivity, Mild conditions, Green | Effective for resolving meso-diacetates and reducing prochiral ketones. doi.orgrsc.org |

| Organocatalysis | Chiral Amines (e.g., prolinol derivatives), Cinchona Alkaloids | Michael additions, Aldol (B89426) reactions, Domino reactions | Metal-free, Readily available catalysts | Enables construction of multiple stereocenters with high diastereo- and enantioselectivity. researchgate.netresearchgate.net |

| Metal Catalysis | Pd, Rh, Cu complexes with chiral ligands (e.g., BINAP, spiro ligands) | Allylic alkylation, Cycloaddition, Cyclopropanation | High efficiency, Broad substrate scope | Provides access to complex chiral cyclopentyl motifs with excellent stereocontrol. researchgate.netcaltech.edusioc.ac.cn |

Exploration of New Synthetic Targets and Therapeutic Applications

Chiral cyclopentane and cyclopentenone derivatives, including structures related to this compound, are recognized as "privileged scaffolds" in medicinal chemistry. rochester.edu They serve as crucial building blocks for the synthesis of a wide range of biologically active molecules, and ongoing research continues to uncover new therapeutic targets. nih.govresearchgate.net

The cyclopentane ring is a core structural motif in numerous natural products and pharmaceuticals. caltech.edu Notably, chiral cyclopentenones are precursors to prostaglandins (B1171923), which are lipid compounds with diverse hormone-like effects in the body. nih.gov The ability to synthesize enantiomerically pure cyclopentane derivatives is also critical for producing nucleoside analogs used in antiviral therapies. caltech.edu For example, carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, often exhibit potent antiviral activity.

Recent research has expanded the application of chiral cyclopentanol derivatives to new therapeutic areas. They are being used to synthesize analogs of natural products with potential anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com For example, polyhydroxylated cyclopentane β-amino acids, synthesized from carbohydrate precursors via ring-closing metathesis, are being incorporated into peptides to create novel structures with potential therapeutic value. nih.gov The development of stable chiral molecules is a significant focus, as controlling the three-dimensional shape of a drug is crucial for its efficacy and safety. drugtargetreview.commdpi.comnih.gov The synthesis of unique structures, such as the all-cis cyclopentanetetraol moiety found in the antiviral agent funiculosin, highlights the importance of precise stereochemical control in accessing new bioactive chemical space. rsc.org As synthetic methodologies become more sophisticated, the range of accessible chiral cyclopentane-based molecules will continue to grow, paving the way for the discovery of new drugs and therapeutic agents. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-cis-3-Acetoxy-cyclopentanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves functionalization of cyclopentanol derivatives. Key steps include:

- Oxidation : Use potassium permanganate (KMnO₄) under acidic conditions to generate cyclopentanone intermediates .

- Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces ketones while preserving the acetoxy group .

- Substitution : Alkyl halides or nucleophilic reagents in polar aprotic solvents (e.g., DMF) facilitate stereospecific substitutions. Temperature control (0–25°C) is critical to avoid racemization .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure cis-configuration retention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry via coupling constants (e.g., J values for axial/equatorial protons in cyclopentane) and chemical shifts of the acetoxy group (δ ~2.0 ppm for CH₃CO) .

- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms the ester (C=O) group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate structural integrity .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the acetoxy group .

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous dichloromethane or THF for long-term stability .

- Light Sensitivity : Amber glassware minimizes photodegradation, as cyclopentanol derivatives are prone to UV-induced ring-opening reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and enantiomeric excess (ee) in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-based systems) at varying loadings (1–10 mol%) to maximize ee .

- Solvent Effects : Compare reaction rates in toluene (non-polar) vs. acetonitrile (polar) to balance steric and electronic factors .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography with NMR-derived NOE (Nuclear Overhauser Effect) data to confirm spatial arrangements .

- Isotopic Labeling : Introduce ¹³C or ²H labels at key positions to clarify ambiguous peaks in crowded spectra .

- Computational Modeling : DFT (Density Functional Theory) simulations predict NMR/IR spectra for comparison with experimental data .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, accounting for variables like purity (>98% by HPLC) .

- Target Validation : CRISPR knockouts or siRNA silencing confirm whether observed effects are target-specific .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cyclooxygenase isoforms) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

- Pharmacophore Mapping : Identify critical H-bond acceptors (acetoxy group) and hydrophobic regions (cyclopentane ring) for QSAR modeling .

Q. How can chiral purity be maintained during derivatization reactions?

- Methodological Answer :

- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to monitor ee before/after reactions .

- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during acidic/basic conditions .

- Low-Temperature Quenching : Rapid cooling (–78°C) halts reactions at intermediates to prevent epimerization .

Methodological Resources

- Literature Search : Prioritize ACS Journals and PubMed for reaction mechanisms, validated via citation tracking in Web of Science .

- Data Validation : Cross-reference spectral libraries (e.g., SDBS, NIST Chemistry WebBook) and replicate experiments in triplicate .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., LiAlH₄) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.